Mandelic acid
Overview
Description
Mandelic acid is an approved aromatic, alpha hydroxy acid . It is derived from bitter almonds and is used as an ingredient in cosmetics and drug products applied topically . It is an optically active crystalline hydroxy acid that is obtainable from amygdalin by hydrolysis but is usually made in the racemic form by reaction of benzaldehyde with hydrocyanic acid and then hydrochloric acid .
Molecular Structure Analysis
Mandelic acid behaves as a bidentate ligand through hydroxyl and carboxyl groups, forming stable five-membered rings. Molecular modeling calculations of mandelic acid confirmed that the preferred sites for complexation are through the oxygen atoms .
Physical And Chemical Properties Analysis
Mandelic acid is a white, crystalline solid that belongs to a group of aromatic α-hydroxy carboxylic acids. The molar mass and water solubility are equal at 152.147 g/mol and 0.158 g/mL, respectively .
Scientific Research Applications
Bacterial Degradation Pathways and Biotechnology Applications
Mandelic acid plays a significant role in bacterial degradation pathways, particularly in Pseudomonas putida. It is a crucial part of aromatic compounds degradation and has been used in biocatalysis, kinetic resolution, synthesis of chiral compounds, and constructing new metabolic pathways. The enzymes in the mandelic acid degradation pathway have diverse applications in biotechnology, with research focusing on modifying substrate specificity and improving catalytic activity for varied applications (Wang et al., 2022).
Chiral Gels and Luminescence
Mandelic acid has been used to create chiral gels capable of multicolor circularly polarized luminescence. This application is significant in cosmetics and ointments, utilizing its aggregation and gelation characteristics. Mandelic acid derivatives form robust chiral gels, which can serve as templates for assembling luminescent carbon nanodots, covering the entire visible range. This has opened new avenues in biomedical research for chiral light-emitting materials (Reddy et al., 2022).
Biocatalytic Production in Pharmaceutical Chemistry
Mandelic acid and its analogues, important in pharmaceutical chemistry, are produced biocatalytically. They are used as building blocks and chiral resolving agents. Methods like nitrile hydrolysis, ester hydrolysis, ammonolysis, esterification, ketone reduction, and alcohol oxidation have been used for production. These processes are characterized by their product concentrations, enantioselectivities, and types of catalysts used (Martínková & Křen, 2018).
Green Synthesis in Pharmaceutical Industry
(R)-(-)-Mandelic acid, crucial for synthesizing antibiotics, antiobesity drugs, and antitumor agents, is synthesized using biotechnological strategies. Microbial biotransformation and enzymatic catalysis have been employed for its production. The focus has been on wild type and recombinant microbial strains and different microbial strategies for maximizing bioconversion from various substrates (Singh & Sambyal, 2022).
Cosmetic and Pharmaceutical Applications
Mandelic acid's cosmetic and pharmaceutical applications include its use in skin care due to its antibacterial activities. It is used in urinary antiseptic medicines and has been studied for its bioactive constituents. The GC-MS technique has been crucial for analyzing these constituents, indicating its potential in the phytopharmaceutical industry (Joshi et al., 2018).
Mandelic Acid Production Using Yeast and Bacteria
Mandelic acid production has been achieved using engineered Escherichia coli and Saccharomyces cerevisiae, offering an alternative to chemical synthesis. This method involves expressing heterologous hydroxymandelate synthases and engineering strains to avoid competing intermediates. Strategies include enzyme engineering, compartmentalization, and using bifunctional enzymes to enhance production without causing auxotrophy (Reifenrath et al., 2018).
Safety And Hazards
Mandelic acid is classified as causing serious eye damage (Category 1, H318) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Mandelic acid is the gentlest of all the AHAs, making it well tolerated by all skin types. It is predicted to be everywhere in skincare in the future due to its unique properties . It is also being studied for its antioxidant properties . The future of mandelic acid in skincare looks promising, with potential for new product developments and applications .
properties
IUPAC Name |
2-hydroxy-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32518-00-6, Array | |
Record name | Poly(mandelic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32518-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mandelic acid [USP] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090642 | |
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DSSTOX Substance ID |
DTXSID6023234 | |
Record name | Mandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS] | |
Record name | Benzeneacetic acid, .alpha.-hydroxy- | |
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Record name | Mandelic acid | |
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URL | https://haz-map.com/Agents/15358 | |
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Vapor Pressure |
0.0000164 [mmHg] | |
Record name | Mandelic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Mandelic Acid | |
CAS RN |
90-64-2, 611-72-3 | |
Record name | Mandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mandelic acid [USP] | |
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Record name | Mandelic acid | |
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URL | https://www.drugbank.ca/drugs/DB13218 | |
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Record name | MANDELIC ACID | |
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Record name | Benzeneacetic acid, .alpha.-hydroxy- | |
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Record name | Mandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023234 | |
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Record name | Mandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.825 | |
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Record name | DL-2-hydroxy-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.344 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH496X0UJX | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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